molecular formula C19H11BrClNO5S B300476 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300476
M. Wt: 480.7 g/mol
InChI Key: OMGNODNSICCQKN-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as BRD, is a synthetic compound with potential therapeutic properties. BRD is a thiazolidinedione derivative that has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione also activates the caspase pathway, leading to apoptosis in cancer cells. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to activate the AMPK pathway, leading to improved insulin sensitivity and glucose uptake in diabetic mice.
Biochemical and Physiological Effects:
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have multiple biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in diabetic mice, leading to improved glucose control.

Advantages and Limitations for Lab Experiments

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another direction is to study its potential use in combination with other anti-cancer therapies. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a promising compound with potential therapeutic properties that warrants further investigation.

Synthesis Methods

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2-(4-chlorophenyl)acetic acid in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with thiosemicarbazide in the presence of acetic acid to yield 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been optimized to yield high purity and yield.

Scientific Research Applications

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its anti-diabetic properties. It has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.

properties

Product Name

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H11BrClNO5S

Molecular Weight

480.7 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H11BrClNO5S/c20-13-7-16-15(26-9-27-16)5-11(13)6-17-18(24)22(19(25)28-17)8-14(23)10-1-3-12(21)4-2-10/h1-7H,8-9H2/b17-6-

InChI Key

OMGNODNSICCQKN-FMQZQXMHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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